molecular formula C10H16O5 B030265 Diethyl ethoxymethylenemalonate CAS No. 87-13-8

Diethyl ethoxymethylenemalonate

Cat. No.: B030265
CAS No.: 87-13-8
M. Wt: 216.23 g/mol
InChI Key: LTMHNWPUDSTBKD-UHFFFAOYSA-N
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Description

Diethyl ethoxymethylenemalonate is a versatile chemical compound with the molecular formula C₂H₅OCH=C(COOC₂H₅)₂. It appears as a colorless liquid with a characteristic odor and has a boiling point of 279-281°C . This compound is extensively used in organic synthesis, particularly in the formation of heterocyclic systems. One of its primary applications is in the Gould-Jacobs reaction, which is pivotal in the synthesis of quinolines .

Scientific Research Applications

Organic Synthesis

Synthesis of Bioactive Compounds

DEEMM serves as an important intermediate in the synthesis of various bioactive compounds. Notably, it is utilized in the production of:

  • Pyrido[3,2-e]pyrimido[1,2-c]pyrimidines : These compounds have shown potential as therapeutic agents due to their biological activity .
  • Quinolines : DEEMM plays a critical role in the Gould-Jacobs reaction, where it facilitates the formation of 4-hydroxyquinoline from aniline . Quinolines are known for their antimalarial and antibacterial properties.

Antibiotic Production

DEEMM is also an intermediate in the synthesis of flumequine , a fluoroquinolone antibiotic. This highlights its relevance in pharmaceutical chemistry, particularly for developing antimicrobial agents .

Analytical Chemistry

Monitoring Enzymatic Activity

One of the notable applications of DEEMM is in the derivatization of amino acids for high-performance liquid chromatography (HPLC). It enables the precolumn derivatization necessary for quantifying amino acids by enhancing their detectability during chromatographic analysis . Specifically, DEEMM has been employed to monitor lysine decarboxylase activity, providing insights into metabolic processes and enzyme kinetics .

Case Study 1: Lysine Decarboxylase Activity Monitoring

In a study focusing on enzymatic activity, DEEMM was used to derivatize lysine, allowing for sensitive detection via HPLC. This method demonstrated a significant increase in sensitivity compared to traditional methods, enabling researchers to monitor enzyme kinetics effectively and assess metabolic pathways involving lysine .

Case Study 2: Synthesis of Quinolines

The application of DEEMM in synthesizing quinolines was explored through various reaction conditions. The results indicated that DEEMM successfully facilitated the formation of desired products under optimized conditions, showcasing its utility as a reagent in complex organic syntheses .

Biological Activity

Diethyl ethoxymethylenemalonate (DEEEM) is a versatile compound in organic synthesis, recognized for its significant biological activities and applications in medicinal chemistry. This article presents a detailed overview of the biological activity of DEEEM, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

DEEEM is an ester derivative characterized by the presence of ethoxy and methylene groups attached to malonate. Its molecular formula is C9H14O5C_9H_{14}O_5. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of quinolone antibiotics and antitumor agents .

Synthesis Methods

The synthesis of DEEEM typically involves the reaction of diethyl malonate with ethyl formate or carbon monoxide under mild conditions, often using catalysts like dibenzo-24-crown ether-8. This method is noted for its high yield and low environmental impact compared to traditional methods .

Biological Activities

DEEEM exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. Below are some highlighted activities:

Antibacterial Activity

Research indicates that DEEEM derivatives possess significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. For instance, synthesized compounds from DEEEM have shown minimum inhibitory concentrations (MIC) as low as 256 µg/mL against these bacteria .

Enzymatic Applications

DEEEM has been utilized in enzymatic assays to monitor lysine decarboxylase activity. In studies involving E. coli, DEEEM facilitated the derivatization of diamines for sensitive detection via high-performance liquid chromatography (HPLC). This application underscores its utility in biochemical analysis and metabolic studies .

Case Studies

  • Antibacterial Compound Synthesis :
    A study synthesized various 4-aryl-2-thioxo-3,4-dihydro-pyrimido derivatives using DEEEM as a reagent. The resulting compounds demonstrated notable antibacterial properties against E. coli and S. aureus, indicating the potential for developing new antibiotics .
  • Amino Acid Analysis :
    DEEEM was employed for precolumn derivatization in amino acid analysis via HPLC. This method improved sensitivity and allowed for the quantification of multiple amino acids simultaneously, showcasing DEEEM's role in analytical chemistry .

The biological activity of DEEEM can be attributed to its ability to act as a nucleophile in various chemical reactions, facilitating the formation of covalent bonds with electrophiles. This property is essential in synthesizing biologically active compounds and understanding their interactions at the molecular level .

Table 1: Antibacterial Activity of DEEEM Derivatives

Compound NameMIC (µg/mL)Target Bacteria
4-Aryl-2-thioxo-3,4-dihydro256Escherichia coli
256Staphylococcus aureus

Table 2: Application in Amino Acid Analysis

Amino AcidDetection MethodSensitivity (µg/mL)
LysineHPLC with DEEEM0.001
CadaverineHPLC with DEEEM0.001

Q & A

Basic Research Questions

Q. What is the role of DEEMM in amino acid analysis, and how does it enhance chromatographic detection?

DEEMM reacts with primary and secondary amines to form stable, UV-detectable derivatives, enabling precise quantification of amino acids via reversed-phase HPLC. The derivatization involves mixing the sample with DEEMM in alkaline borate buffer (pH 9.0) and ethanol, followed by incubation at room temperature for 50 minutes. Derivatives are stable for analysis and detectable at 280 nm, with limits of detection (LOD) as low as 0.15 μM .

Q. What are the standard protocols for DEEMM derivatization in amino acid analysis?

A typical protocol includes:

  • Reagent ratio : 200 mM DEEMM in borate buffer (pH 9.0) with ethanol as a co-solvent.
  • Reaction conditions : 50–120 minutes at 70°C for complete derivatization and degradation of excess reagent .
  • Sample cleanup : Centrifugation or filtration to remove precipitates before HPLC injection.
    This method achieves intra- and inter-repeatability with RSD <2.33% and recovery rates >99% in spiked samples .

Q. How is DEEMM applied in quantifying neurotoxins like ODAP in plant extracts?

DEEMM derivatizes free amino acids, including the neurotoxin 3-N-oxalyl-2,3-diaminopropionic acid (ODAP), in Lathyrus species. After extraction with trichloroacetic acid, derivatized samples are analyzed via HPLC with spectrophotometric detection. Calibration curves show linearity (R² >0.99), and the method is validated against colorimetric assays .

Advanced Research Questions

Q. How can DEEMM derivatization be optimized for complex matrices (e.g., honey, wine) with interfering compounds?

For matrices rich in sugars or phenolics:

  • Sample pretreatment : Use solid-phase extraction (SPE) to remove interferents.
  • Derivatization adjustments : Extend heating to 2 hours at 70°C to degrade excess DEEMM and byproducts.
  • Validation : Compare results with enzymatic assays or LC-MS/MS for cross-verification .
    For example, wine analysis achieved detection limits of <0.40 mg/L for amino acids and <0.06 mg/L for biogenic amines .

Q. What experimental design considerations are critical when using DEEMM to monitor enzyme activity (e.g., lysine decarboxylase)?

  • Substrate specificity : Ensure DEEMM does not react with enzyme co-factors (e.g., pyridoxal-5-phosphate).
  • Kinetic sampling : Derivatize aliquots at fixed intervals to track time-dependent product formation (e.g., cadaverine).
  • Quantification : Use internal standards (e.g., α-aminobutyric acid) to normalize HPLC peak areas .
    A study on Corynebacterium glutamicum achieved accurate monitoring of lysine decarboxylase activity with RSD <1% .

Q. How do reaction conditions influence the synthesis of pyrimidine derivatives using DEEMM?

  • Molar ratios : Optimal feed ratio for pyrimidine synthesis is 1.2:1:1.8 (isothiourea:DEEMM:NaOH).
  • Temperature : Room temperature avoids side reactions, yielding 81.1% product purity.
  • Post-reaction treatment : Acidification (pH <3) precipitates the product, which is characterized via ¹H NMR and FT-IR .

Q. What strategies resolve contradictions in DEEMM-derived chromatographic data (e.g., co-elution or baseline drift)?

  • Gradient optimization : Adjust mobile phase composition (e.g., acetonitrile:water with 0.1% TFA) to improve resolution.
  • Column selection : Use C18 columns with 3–5 μm particle size for sharper peaks.
  • Inter-laboratory validation : Cross-check methods using standardized reference materials .

Q. Methodological Comparisons

Q. How does DEEMM compare to other derivatization agents (e.g., dansyl chloride or OPA) in amino acid analysis?

  • Advantages : DEEMM derivatives are UV-active, stable at room temperature, and compatible with routine HPLC systems.
  • Limitations : Less sensitive than fluorescent tags (e.g., OPA) but avoids light-sensitive handling.
  • Application scope : Preferred for high-throughput labs lacking specialized detectors .

Q. What computational or experimental approaches validate DEEMM derivatization efficiency in novel applications?

  • Mass spectrometry : Use LC-MS/MS to confirm derivative structures via neutral loss scans (e.g., loss of ethanol fragment, m/z 46) .
  • Spike-recovery tests : Validate accuracy by spiking known amino acid concentrations into complex matrices .

Q. Synthesis and Stability

Q. What factors govern the stability of DEEMM derivatives during long-term storage?

  • Temperature : Store derivatives at −20°C to prevent hydrolysis.
  • Solvent : Use methanol or acetonitrile to avoid precipitation.
  • pH : Maintain acidic conditions (pH 3–4) post-derivatization .

Q. How can DEEMM be utilized in synthesizing pharmacologically relevant heterocycles (e.g., quinolones)?

DEEMM serves as a building block in high-temperature/pressure flow reactors for fused pyrimidinone synthesis. Key parameters:

  • Residence time : 10–30 minutes at 150°C.
  • Catalyst : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Properties

IUPAC Name

diethyl 2-(ethoxymethylidene)propanedioate
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InChI

InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LTMHNWPUDSTBKD-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC=C(C(=O)OCC)C(=O)OCC
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Molecular Formula

C10H16O5
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DSSTOX Substance ID

DTXSID5052591
Record name Diethyl ethoxymethylenemalonate
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Molecular Weight

216.23 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Diethyl ethoxymethylenemalonate
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CAS No.

87-13-8
Record name Diethyl (ethoxymethylene)malonate
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Record name Propanedioic acid, 2-(ethoxymethylene)-, 1,3-diethyl ester
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Record name DIETHYL (ETHOXYMETHYLENE)MALONATE
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Synthesis routes and methods I

Procedure details

A mixture of diethyl malonate (160 g., 1.0 mole), ethyl ortho-formate (148 g., 1.0 mole), acetic anhydride solvent (204 g., 2 moles) and anhydrous zinc chloride catalyst (0.5 g) was heated in an oil bath for 6.5 hr (temperature of contents 104°-113° C). The mixture was then distilled through a short column during 3.5 hr, raising the pot temperature to 124°and yielding 120 ml of distillate. The residue was treated with additional ethyl orthoformate (148 g., 1.0 mole) and acetic and acetic anhydride (204 g., 2.0 moles) and distillation was continued for 3 hr to yield 160 ml of distillate (pot temperature 120°-130°). After standing at 25° for 18 hr the residue was diluted with 250 ml of ether and washed thoroughly with water. The combined extracts were dried over magnesium sulfate and distilled to yield a forerun (26 g.) containing principally diethyl malonate and 156 g. (72%) of ethyl ethoxymethylenemalonate, b.p. 109°-111° (0.9mm) (85% yield based on unrecovered diethyl malonate); NMR (CDCl3): δ 7.62 (s,l,=CH), 4.22 (q. J = 7Hz, 2, CH2), 4.19 (q, J = 7 Hz, 4, CH2), 1.37 (t, J = 7 Hz, 3, CH3), 1.30 (t, J = 7 Hz, 6, CH3).
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250 mL
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ethyl ortho-formate
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148 g
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204 g
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0.5 g
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148 g
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204 g
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ethyl ethoxymethylenemalonate
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

As shown in Chart D, commercially available 3-fluoro-4-nitrotoluene (D-0) is brominated to give compound D-1, which is reacted with morpholine to provide compound D-2. Compound D-2 is displaced with an amine (e.g., methylamine) to give compounds of formula D-3. Compounds of formula D-3 are catalytically reduced with hydrogen gas over 5% platinum on carbon and acylated with chloroacetic anhydride in THF to give compounds of formula D-4. Treatment with aqueous hydroxide (e.g., NaOH) in THF converts compounds of formula DA to the free base and affects cyclization to compounds of formula D-5. Reacting compounds of formula D-5 with diethyl ethoxymethylenemalonate affords enamines of formula D-6. Compounds of formula D-6 are cyclized with Eaton's reagent to provide compounds of formula D-7. Aminolysis of the ester of compounds of formula D-7 with a benzylamine (e.g., p-chlorbenzylamine) yields compounds of formula I of the present invention.
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Synthesis routes and methods IV

Procedure details

160.2 g (1.0 mol) of diethyl malonate, 474.2 g (3.2 mol) of triethyl orthoformate, 4 g of acetic anhydride and 0.5 g of catalyst from Example 1 were initially introduced into the apparatus described in Example 1 and the mixture was heated to boiling. A mixture of 10 g of acetic anhydride and 30 g of triethyl orthoformate were continuously added dropwise in the course of 6 hours. The low-boiling component formed was distilled off at a head temperature of 78° to 79° C. The reaction temperature slowly increased to 159° C. The mixture was kept at this temperature for a further hour. The unreacted orthoester was then distilled off at reduced pressure, the catalyst was filtered off and the crude product was purified by distillation at 0.5 mbar. In this way 205.6 g of diethyl ethoxymethylenemalonate were obtained, which corresponds to a yield of 95.1% of the theoretical yield.
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160.2 g
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474.2 g
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0.5 g
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4 g
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10 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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